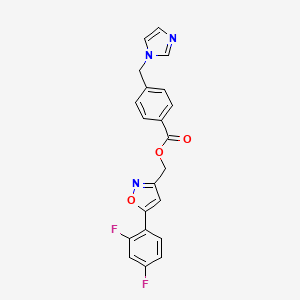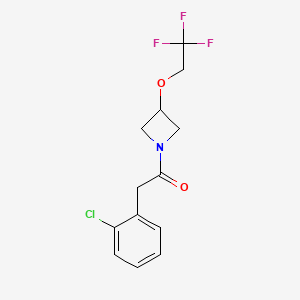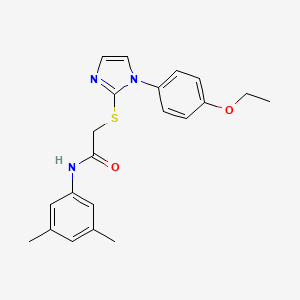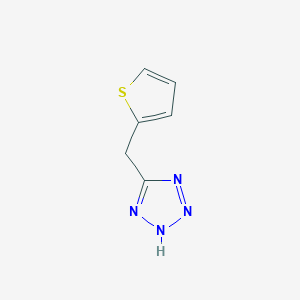![molecular formula C15H23NO3 B2693238 N-(Cyclopropylmethyl)-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)prop-2-enamide CAS No. 2411217-66-6](/img/structure/B2693238.png)
N-(Cyclopropylmethyl)-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Cyclopropylmethyl)-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)prop-2-enamide, commonly known as CPMM, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. CPMM is a synthetic compound that belongs to the class of spirolactam compounds. It has been found to possess various biochemical and physiological effects, making it a promising candidate for further research in the field of medicine and pharmaceuticals.
Mécanisme D'action
The mechanism of action of CPMM is not yet fully understood. However, it has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. CPMM has also been found to inhibit the activity of certain enzymes, including topoisomerase II and DNA polymerase, which are involved in the replication and transcription of DNA.
Biochemical and Physiological Effects:
CPMM has been found to possess various biochemical and physiological effects. It has been found to exhibit antitumor activity by inhibiting the growth of cancer cells in vitro and in vivo. Additionally, CPMM has also been found to possess antimicrobial activity, making it a potential candidate for the development of new antibiotics. CPMM has also been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
CPMM has several advantages and limitations for lab experiments. One of the significant advantages of CPMM is its potential use in the development of new drugs for the treatment of various diseases. Additionally, CPMM has been found to possess various biochemical and physiological effects, making it a promising candidate for further research in the field of medicine and pharmaceuticals. However, one of the limitations of CPMM is its relatively complex synthesis method, which can make it challenging to produce in large quantities.
Orientations Futures
There are several future directions for the research on CPMM. One of the significant future directions is to further investigate the mechanism of action of CPMM to gain a better understanding of its potential use in the development of new drugs. Additionally, further research is needed to determine the optimal dosage and administration of CPMM in various disease models. Finally, future research should also focus on the development of new synthesis methods for CPMM to make it more accessible for further research.
Méthodes De Synthèse
CPMM can be synthesized using various methods, including the reaction of cyclopropylmethylamine with 3-(chloromethyl)-1,4-dioxaspiro[4.4]nonane followed by the reaction with prop-2-enoyl chloride. The compound can also be synthesized by reacting cyclopropylmethylamine with 3-(chloromethyl)-1,4-dioxaspiro[4.4]nonane followed by the reaction with prop-2-enal.
Applications De Recherche Scientifique
CPMM has been found to possess various scientific research applications. One of the significant applications of CPMM is in the field of medicinal chemistry, where it has been used as a potential drug candidate for the treatment of various diseases. CPMM has been found to exhibit antitumor activity, making it a promising candidate for further research in the field of oncology. Additionally, CPMM has also been found to possess antimicrobial activity, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
N-(cyclopropylmethyl)-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-2-14(17)16(9-12-5-6-12)10-13-11-18-15(19-13)7-3-4-8-15/h2,12-13H,1,3-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDRVHHOKNAYZIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N(CC1CC1)CC2COC3(O2)CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Cyclopropylmethyl)-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Isopropyl 7-(4-(difluoromethoxy)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2693159.png)
![6-Cyclopropyl-5-fluoro-N-[(2-methoxypyridin-4-yl)methyl]pyrimidin-4-amine](/img/structure/B2693160.png)
![4-(4-methoxyphenylsulfonamido)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide](/img/structure/B2693161.png)



![4-chloro-5-[4-(2-hydroxyethyl)piperazin-1-yl]-2-phenylpyridazin-3(2H)-one](/img/structure/B2693167.png)

![2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2693175.png)

![benzo[c][1,2,5]thiadiazol-5-yl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2693178.png)